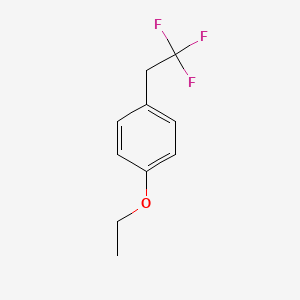
1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene is an organic compound characterized by the presence of an ethoxy group and a trifluoroethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of ethoxybenzene with 2,2,2-trifluoroethyl bromide in the presence of a strong base, such as potassium carbonate, under reflux conditions . Industrial production methods may involve continuous synthesis techniques using microreactor systems to enhance reaction efficiency and control .
Chemical Reactions Analysis
1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of ethylbenzene derivatives.
Scientific Research Applications
1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene involves its interaction with various molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene can be compared with similar compounds such as:
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: This compound has a bromine atom instead of the trifluoroethyl group, leading to different reactivity and applications.
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene:
(2,2,2-Trifluoroethyl)benzene: This simpler compound lacks the ethoxy group, making it less versatile in synthetic applications.
Biological Activity
1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene is a compound that has garnered interest in various fields of chemical and biological research. This article delves into its biological activity, synthesis, and potential applications based on available literature.
Chemical Structure and Properties
The compound this compound features an ethoxy group attached to a benzene ring, which is further substituted with a trifluoroethyl group. The presence of the trifluoroethyl moiety is significant as it enhances the lipophilicity and metabolic stability of the compound. This structural modification often influences biological interactions and activities.
Synthesis and Reactivity
Research has shown that the synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions. The trifluoroethyl group can impart unique reactivity profiles that may affect its biological activity. For instance, studies have indicated that compounds with trifluoroethyl groups exhibit enhanced interactions with biological targets due to their electron-withdrawing nature, which can stabilize certain reactive intermediates during biochemical processes .
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. In particular, compounds bearing trifluoromethyl groups have shown promising cytotoxic activity against human colorectal carcinoma cells (HCT116). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Reactive oxygen species generation |
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Studies focusing on protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment, have shown that derivatives related to this compound exhibit significant inhibitory activity. For instance, analogs with similar structural features have demonstrated IC50 values in the low micromolar range .
Case Studies
Case Study 1: Insulin Sensitivity Enhancement
In a controlled study evaluating the effects on insulin signaling pathways, derivatives of this compound were administered to diabetic rat models. The results indicated a marked improvement in glucose uptake in muscle tissues without significant cytotoxicity. This suggests potential therapeutic applications in managing insulin resistance .
Case Study 2: Anticancer Activity
Another study explored the anticancer properties of this compound in vivo using xenograft models. Treatment with this compound resulted in reduced tumor growth rates compared to controls. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound .
Properties
CAS No. |
476300-58-0 |
|---|---|
Molecular Formula |
C10H11F3O |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-ethoxy-4-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C10H11F3O/c1-2-14-9-5-3-8(4-6-9)7-10(11,12)13/h3-6H,2,7H2,1H3 |
InChI Key |
JAVKOWVSIYDPHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















